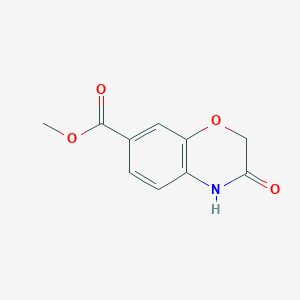

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-7-8(4-6)15-5-9(12)11-7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGXBRNLTSFTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445712 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142166-00-5 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Abstract

This technical guide provides a comprehensive analysis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,4-benzoxazine core is a privileged scaffold found in numerous biologically active molecules. This document delineates the fundamental physicochemical characteristics, a proposed synthetic pathway, spectroscopic profile, and the potential biological relevance of this specific derivative. By synthesizing data from public chemical databases and the broader scientific literature on related analogs, this guide serves as a foundational resource for researchers engaged in drug discovery, chemical synthesis, and materials development. Detailed experimental protocols for its synthesis and characterization are provided to facilitate its practical application in a laboratory setting.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a bicyclic heterocycle that serves as a cornerstone for a multitude of compounds with diverse applications.[1] In the realm of drug development, derivatives of this scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, antihypertensive, and neuroprotective properties.[1][2][3][4] Their utility also extends to materials science, where benzoxazine monomers are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers with excellent thermal stability and mechanical properties.[5][6][7]

The subject of this guide, this compound (CAS No. 142166-00-5), incorporates a lactam function within the oxazine ring and a methyl carboxylate group on the benzene ring.[8][9] These functional groups are pivotal, as they modulate the molecule's electronic properties, solubility, and potential for intermolecular interactions, thereby influencing its behavior in both biological and material contexts. This document aims to provide a detailed examination of its core properties, offering field-proven insights for its synthesis and potential application.

Core Physicochemical and Basic Properties

Understanding the fundamental properties of a molecule is critical for predicting its behavior. The key identifiers and computed properties for the title compound are summarized below.

Compound Identification

| Property | Value | Source |

| IUPAC Name | methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | PubChem[8] |

| CAS Number | 142166-00-5 | PubChem[8] |

| Molecular Formula | C₁₀H₉NO₄ | PubChem[8] |

| Molecular Weight | 207.18 g/mol | PubChem[8][9] |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | PubChem[8] |

Structural and Electronic Properties

The structure of this compound features a planar aromatic ring fused to a non-planar oxazine ring containing a lactam (a cyclic amide).

Caption: 2D structure of the title compound.

Basicity Analysis: A critical "basic property" is the molecule's ability to accept a proton. In this compound, the primary site of potential basicity, the nitrogen atom, is part of a lactam. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group (C=O). This delocalization significantly reduces the electron density on the nitrogen, rendering it essentially non-basic and non-nucleophilic under typical conditions. The ether oxygen and the ester carbonyl oxygen are also very weak bases. Therefore, the molecule as a whole lacks a prominent basic center and would require a strong acid to be protonated.

Computed Physical Properties

| Property | Value | Note |

| XLogP3 | 0.7 | A measure of lipophilicity. A low value suggests moderate water solubility.[10] |

| Topological Polar Surface Area | 64.6 Ų | Indicates potential for membrane permeability.[8] |

| Hydrogen Bond Donor Count | 1 | The N-H group of the lactam.[10] |

| Hydrogen Bond Acceptor Count | 3 | The two ester oxygens and the lactam carbonyl oxygen.[10] |

Synthesis and Spectroscopic Characterization

While specific literature detailing the synthesis of this exact molecule is sparse, a robust synthetic route can be proposed based on well-established methods for constructing the 2H-benzo[b][2][3]oxazin-3(4H)-one core.[3]

Proposed Retrosynthetic Pathway

The most logical approach involves the condensation and subsequent cyclization of a substituted 2-aminophenol with an α-haloacetyl halide or ester. The key starting material would be methyl 3-amino-4-hydroxybenzoate .

Caption: Proposed two-step synthesis of the title compound.

This pathway involves two key steps:

-

N-Acylation: The amino group of methyl 3-amino-4-hydroxybenzoate is acylated with chloroacetyl chloride. This reaction is typically performed in an aprotic solvent with a mild base to scavenge the HCl byproduct.

-

Intramolecular Williamson Ether Synthesis: The resulting N-chloroacetyl intermediate undergoes an intramolecular cyclization. A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group, which then acts as a nucleophile, displacing the chloride to form the oxazine ring.

Expected Spectroscopic Profile

Spectroscopic analysis is essential for structural verification. Based on the functional groups present, the following spectral characteristics are anticipated:

-

¹H NMR (Proton NMR):

-

Aromatic protons (3H) appearing as distinct multiplets or doublets in the ~6.8-7.8 ppm region.

-

A singlet for the methylene protons (-O-CH₂-C=O) around ~4.6 ppm.

-

A singlet for the methyl ester protons (-COOCH₃) around ~3.9 ppm.

-

A broad singlet for the amide proton (-NH-) typically downfield, >8.0 ppm.

-

-

¹³C NMR (Carbon NMR):

-

A lactam carbonyl carbon signal around ~165 ppm.

-

An ester carbonyl carbon signal around ~166 ppm.

-

Aromatic carbons between ~110-150 ppm.

-

A methylene carbon signal around ~67 ppm.

-

A methyl ester carbon signal around ~52 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A sharp N-H stretching vibration around 3200-3300 cm⁻¹.

-

A strong lactam carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

-

A strong ester carbonyl (C=O) stretch around 1710-1730 cm⁻¹.

-

C-O-C (ether) stretching bands in the 1200-1280 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The compound is expected to show a molecular ion peak [M]+ corresponding to its molecular weight (207.18 g/mol ).[8]

Biological and Pharmacological Context

While no specific biological activities have been published for this compound itself, the extensive bioactivity of the parent scaffold provides a strong rationale for its investigation.

-

Antimicrobial Potential: Many 1,4-benzoxazine derivatives have shown promise as antimicrobial agents, acting against various strains of bacteria and fungi.[3][11] The core structure is a viable starting point for the development of new anti-infective drugs.

-

Anticancer Activity: The benzoxazinone skeleton is present in compounds that exhibit cytotoxic effects against various cancer cell lines.[1] These molecules can serve as templates for designing novel anticancer therapeutics.

-

Neuroprotective Effects: Certain substituted 1,4-benzoxazines have been identified as potent neuroprotective agents, capable of inhibiting oxidative stress-mediated neuronal degeneration.[4]

-

Enzyme Inhibition: The scaffold can be functionalized to target specific enzymes. For example, some derivatives act as calcium channel blockers or calmodulin antagonists.[2]

The title compound, with its ester functionality, can act as a key intermediate. The ester can be hydrolyzed to the corresponding carboxylic acid, which provides a handle for further chemical modification, such as amide bond formation, to create a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

The following sections provide detailed, self-validating methodologies for the proposed synthesis and characterization of the target compound.

Workflow for Synthesis, Purification, and Analysisdot

digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

}

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. open.metu.edu.tr [open.metu.edu.tr]

- 6. Polybenzoxazine - Wikipedia [en.wikipedia.org]

- 7. Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications | MDPI [mdpi.com]

- 8. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [cymitquimica.com]

- 10. Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate | C10H9NO4 | CID 59153381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Significance of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS Number: 142166-00-5)

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and applications of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, registered under CAS number 142166-00-5. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the nuanced structural features of this molecule, elucidate its significance as a key synthetic intermediate, and provide detailed, actionable protocols and data interpretations. The causality behind experimental choices and the self-validating nature of the described methodologies are emphasized to ensure scientific integrity and practical utility.

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

This compound is a heterocyclic compound that has garnered significant interest as a versatile building block in the synthesis of complex pharmaceutical agents.[1] Its rigid bicyclic core, comprised of a benzene ring fused to a 1,4-oxazine-3-one ring, provides a stable scaffold that can be strategically functionalized. This inherent structural feature, combined with the reactivity of its ester and lactam moieties, makes it a valuable precursor in the development of novel therapeutics. Notably, this compound serves as a critical intermediate in the synthesis of potent and selective inhibitors of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's disease.[2][3] Understanding the intricacies of its chemical structure is paramount to appreciating its reactivity and its role in the broader landscape of drug discovery.

Elucidation of the Chemical Structure

The structural architecture of this compound is fundamental to its chemical behavior and synthetic utility. A thorough examination of its constituent parts reveals a molecule primed for strategic chemical modification.

Core Scaffold: The Benzoxazinone Heterocycle

The foundation of the molecule is the 3,4-dihydro-2H-1,4-benzoxazin-3-one ring system. This bicyclic structure is formed by the fusion of a benzene ring with a six-membered morpholin-3-one ring. The IUPAC name, methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate, accurately reflects this core structure.[4] The lactam functionality within the oxazine ring imparts a degree of planar character and introduces a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), which can be crucial for molecular recognition in biological systems.

Key Functional Groups and Their Influence

The molecule's reactivity is largely dictated by its two primary functional groups:

-

Methyl Ester (-COOCH₃): Located at the 7-position of the benzene ring, the methyl ester group is an electron-withdrawing group that can influence the aromatic ring's reactivity towards electrophilic and nucleophilic substitution. It also provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse substituents.

-

Lactam (cyclic amide): The amide within the oxazine ring is relatively stable but can be susceptible to hydrolysis under harsh acidic or basic conditions. The nitrogen atom of the lactam can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions, a common strategy in the synthesis of more complex derivatives.[5]

Molecular Formula and Weight

The molecular formula of the compound is C₁₀H₉NO₄, with a corresponding molecular weight of 207.18 g/mol .[4]

| Property | Value | Source |

| CAS Number | 142166-00-5 | [4] |

| Molecular Formula | C₁₀H₉NO₄ | [4] |

| Molecular Weight | 207.18 g/mol | [4] |

| IUPAC Name | methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | [4] |

Stereochemistry

The core structure of this compound is achiral as there are no stereocenters in the molecule.

Structural Visualization

The following diagram, generated using Graphviz, illustrates the chemical structure of this compound, highlighting its key functional groups.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically proceeds from commercially available starting materials. While multiple synthetic routes to benzoxazinones have been reported, a common and efficient method involves the cyclization of an appropriately substituted aminophenol derivative.[5][6][7]

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, readily available precursors. The key disconnection is the formation of the lactam ring.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol

This protocol is a representative synthesis based on established methods for analogous compounds.[8] Researchers should perform their own risk assessment and optimization.

Reaction Scheme:

Caption: Synthetic scheme for the target compound.

Step-by-Step Methodology:

-

N-Acylation: To a stirred solution of methyl 3-amino-4-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetic acid or DMF, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C. The choice of solvent is critical; aprotic polar solvents are generally preferred to facilitate the dissolution of the starting materials.

-

Cyclization: After the initial acylation, a base such as sodium acetate (2.0 eq) is added to the reaction mixture. The mixture is then heated to reflux (typically 80-120 °C, depending on the solvent) for several hours to promote intramolecular cyclization via nucleophilic substitution of the chloride by the phenolic hydroxyl group. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and then dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The obtained data should be consistent with the expected values for the target structure.

Spectroscopic and Physical Properties

A comprehensive understanding of the spectroscopic and physical properties is essential for the characterization and quality control of this compound.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.

-

Methylene Protons (-O-CH₂-CO-): A singlet at approximately δ 4.5-5.0 ppm, integrating to two protons.

-

Amide Proton (-NH-): A broad singlet, typically in the region of δ 8.0-10.0 ppm, which may be exchangeable with D₂O.

-

Methyl Ester Protons (-OCH₃): A sharp singlet at around δ 3.8-4.0 ppm, integrating to three protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two signals in the downfield region: one for the lactam carbonyl (δ ~165-170 ppm) and one for the ester carbonyl (δ ~160-165 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (δ ~110-150 ppm).

-

Methylene Carbon (-O-CH₂-CO-): A signal around δ 65-70 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (207.18 g/mol ).

Physical Properties

| Property | Value | Source |

| Melting Point | 256-258 °C | [11] |

| Appearance | Solid | [12] |

| Storage | 2-8 °C, sealed in dry conditions | [9] |

Applications in Drug Discovery and Development

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of USP30 inhibitors.

Intermediate for USP30 Inhibitors

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase that is localized to the outer mitochondrial membrane and plays a crucial role in regulating mitophagy, the selective removal of damaged mitochondria.[3][13] Dysregulation of mitophagy is implicated in the pathogenesis of several diseases, most notably Parkinson's disease.[2] By inhibiting USP30, it is possible to enhance the clearance of dysfunctional mitochondria, which is a promising therapeutic strategy.

This compound provides the core scaffold for a class of potent and selective USP30 inhibitors.[13][14] The synthesis of these inhibitors often involves the modification of the ester and lactam functionalities of this starting material to introduce pharmacophoric features that are essential for binding to the active site of the USP30 enzyme.

Mechanism of Action of Downstream USP30 Inhibitors

The inhibitors synthesized from this benzoxazinone core typically act by binding to the catalytic domain of USP30, preventing it from removing ubiquitin chains from mitochondrial proteins. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the recruitment of the autophagy machinery and subsequent engulfment and degradation of the damaged mitochondria.

Caption: Role of USP30 in mitophagy and its inhibition.

Conclusion

This compound (CAS: 142166-00-5) is a molecule of significant importance in medicinal chemistry and drug development. Its well-defined chemical structure, characterized by a stable benzoxazinone core and reactive functional groups, makes it an ideal starting material for the synthesis of complex pharmaceutical agents. Its pivotal role as a precursor to potent USP30 inhibitors highlights its value in the pursuit of novel therapies for neurodegenerative and other diseases. This guide has provided a detailed technical overview of its structure, synthesis, and applications, grounded in scientific principles and supported by authoritative references, to aid researchers in their endeavors.

References

-

Organic Chemistry Portal. Benzoxazinone synthesis. Available from: [Link]

- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 729-733.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10845978, this compound. Retrieved January 9, 2026 from [Link].

-

SpectraBase. 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. Available from: [Link]

-

MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

-

ResearchGate. Phenoxazinone synthesis using three different substrates... Available from: [Link]

-

ResearchGate. 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. Available from: [Link]

-

ResearchGate. Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Available from: [Link]

-

Frontiers. USP30: Structure, Emerging Physiological Role, and Target Inhibition. Available from: [Link]

-

ResearchGate. 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Available from: [Link]

-

PubMed Central. Spotlight on USP30: structure, function, disease and target inhibition. Available from: [Link]

- Google Patents. Usp30 inhibitors and uses thereof.

-

PubMed Central. USP30: Structure, Emerging Physiological Role, and Target Inhibition. Available from: [Link]

-

ResearchGate. The development process and chemical structure of USP30 inhibitors. (A)... Available from: [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. prepchem.com [prepchem.com]

- 3. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H9NO4 | CID 10845978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzoxazinone synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: A Privileged Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, outline a robust synthetic pathway grounded in established chemical principles, and discuss its relevance as a core structural motif in the development of novel therapeutic agents.

Core Molecular Attributes

This compound is a member of the benzoxazine class of heterocyclic compounds. Its structure features a benzene ring fused to a 1,4-oxazine ring, yielding a bicyclic system that is frequently explored in drug discovery.

Physicochemical Properties

A summary of the key molecular identifiers and computed properties for this compound is presented below. It is noteworthy that while extensive computed data is available, experimentally determined values such as a specific melting point are not consistently reported in publicly available literature, highlighting an area for further empirical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₄ | [1] |

| Molecular Weight | 207.18 g/mol | [1] |

| CAS Number | 142166-00-5 | [1] |

| IUPAC Name | methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | [1] |

| Synonyms | Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-7-carboxylate; 2H-1,4-Benzoxazine-7-carboxylic acid, 3,4-dihydro-3-oxo-, methyl ester | [1] |

| XLogP3 (Computed) | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Caption: 2D structure of this compound.

Strategic Importance in Medicinal Chemistry

The 1,4-benzoxazine nucleus is recognized as a "privileged scaffold". This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, diverse biological targets. The inherent structural rigidity, combined with the specific spatial arrangement of hydrogen bond donors and acceptors, makes benzoxazine derivatives versatile candidates for drug development programs.

Derivatives of the 1,4-benzoxazine core have demonstrated a wide array of pharmacological activities, including but not limited to:

-

Antimicrobial and antifungal action

-

Anticancer properties

-

Anti-inflammatory effects

-

Antidepressant and neuroprotective potential

Therefore, this compound is not merely a standalone compound but a valuable synthetic intermediate. The ester functionality at the 7-position provides a convenient chemical handle for modification, allowing for the creation of amide libraries or other derivatives to explore structure-activity relationships (SAR) in the pursuit of potent and selective therapeutic agents.

Retrosynthetic Analysis and Proposed Synthesis Protocol

A robust synthesis of the target molecule can be logically devised from commercially available starting materials. The key strategic disconnection is the formation of the oxazinone ring, which can be constructed from an appropriately substituted aminophenol precursor.

Sources

spectral data for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

An In-depth Technical Guide to the Spectral Characterization of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Introduction

This compound is a heterocyclic compound featuring the 1,4-benzoxazine core structure. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules.[1][2] Derivatives of 1,4-benzoxazine are known to exhibit diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[1]

Unambiguous structural elucidation and confirmation of purity are paramount in the synthesis and development of new chemical entities. This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound (CAS: 142166-00-5).[3] The methodologies and interpretations presented herein are designed to serve as a definitive reference for researchers, scientists, and quality control professionals working with this compound and its analogs.

The molecular structure, with atom numbering for NMR assignments, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed structural map can be assembled.

Experimental Protocol: NMR Data Acquisition

The causality behind the choice of experimental parameters is critical for obtaining high-quality, interpretable spectra.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Scientist's Insight: DMSO-d₆ is an excellent choice for this class of compounds. Its high polarity effectively solubilizes the molecule, and its high boiling point allows for variable temperature experiments if needed. Crucially, it allows for the observation of exchangeable protons like the N-H proton, which would be lost in solvents like D₂O or methanol-d₄.

-

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a standard pulse sequence (e.g., 'zg30').

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

-

A larger number of scans is required due to the low natural abundance of ¹³C.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a precise count of chemically distinct protons and information about their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.90 | br s | 1H | NH -4 |

| ~7.55 | dd | 1H | H -6 |

| ~7.48 | d | 1H | H -8 |

| ~7.05 | d | 1H | H -5 |

| ~4.60 | s | 2H | O-CH₂ -N (Position 2) |

| ~3.85 | s | 3H | O-CH₃ |

Interpretation:

-

N-H Proton (δ ~10.90): The downfield signal appearing as a broad singlet is characteristic of the amide proton (lactam). Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. This peak would disappear upon shaking the sample with a drop of D₂O, confirming its identity as an exchangeable proton.

-

Aromatic Protons (δ ~7.05-7.55): The three signals in the aromatic region correspond to the three protons on the substituted benzene ring. Their splitting patterns (doublet and doublet of doublets) and chemical shifts are consistent with the 1,2,4-trisubstitution pattern. The protons at positions 6 and 8 are deshielded due to the anisotropic effect of the adjacent ester and lactam carbonyl groups, respectively.

-

Methylene Protons (δ ~4.60): The singlet integrating to 2H is assigned to the methylene protons at position 2 of the oxazine ring. The singlet multiplicity indicates no adjacent protons. Its chemical shift is typical for a methylene group flanked by an oxygen and a nitrogen atom.

-

Methyl Protons (δ ~3.85): The sharp singlet integrating to 3H is unambiguously assigned to the methyl protons of the ester functional group.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | Ester C =O |

| ~164.5 | Lactam C =O (Position 3) |

| ~145.0 | C -8a |

| ~141.0 | C -4a |

| ~126.0 | C -7 |

| ~122.0 | C -6 |

| ~117.0 | C -8 |

| ~116.0 | C -5 |

| ~67.0 | C H₂ (Position 2) |

| ~52.0 | O-C H₃ |

Interpretation:

-

Carbonyl Carbons (δ ~164.5, ~166.0): Two distinct signals are observed in the far downfield region, corresponding to the two carbonyl carbons of the lactam and the methyl ester.

-

Aromatic Carbons (δ ~116.0-145.0): Six signals are present in the aromatic region. Four of these are quaternary carbons (C-4a, C-7, C-8a) which typically have lower intensities, and three correspond to the protonated aromatic carbons (C-5, C-6, C-8).

-

Methylene Carbon (δ ~67.0): The signal at this upfield position is assigned to the C-2 methylene carbon, consistent with its attachment to two heteroatoms (O and N).

-

Methyl Carbon (δ ~52.0): The most upfield signal is attributed to the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1-2 mg) with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Scientist's Insight: The KBr pellet method is a classic technique that provides high-quality spectra for solid samples. ATR is a more modern and faster alternative that requires minimal sample preparation.

-

-

Background Scan: Perform a background scan of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3250 | Medium, Broad | N-H Stretch (Lactam) |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (CH₂) |

| ~1725 | Strong, Sharp | C=O Stretch (Ester) |

| ~1680 | Strong, Sharp | C=O Stretch (Lactam Amide I) |

| ~1610, ~1500 | Medium | Aromatic C=C Stretch |

| ~1240 | Strong | Asymmetric C-O-C Stretch (Ether) |

Interpretation:

-

N-H Stretch (~3250 cm⁻¹): The broad absorption band confirms the presence of the N-H group involved in hydrogen bonding.

-

C=O Stretches (~1725 cm⁻¹ and ~1680 cm⁻¹): The presence of two distinct and strong absorption bands in the carbonyl region is a key diagnostic feature. The higher frequency band is assigned to the ester carbonyl, while the lower frequency band is characteristic of the cyclic amide (lactam) carbonyl.[4]

-

C-O-C Stretch (~1240 cm⁻¹): The strong band in the fingerprint region is indicative of the asymmetric C-O-C stretching of the ether linkage within the benzoxazine ring, a characteristic feature for this class of compounds.[5]

-

C-H and C=C Stretches: The signals around 3000 cm⁻¹ and in the 1500-1610 cm⁻¹ region confirm the presence of aromatic and aliphatic C-H bonds and the aromatic ring, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electrospray Ionization (ESI) is a soft technique suitable for this molecule, which would likely produce the protonated molecular ion [M+H]⁺. Electron Impact (EI) is a higher-energy method that would yield the molecular ion [M]⁺ and more extensive fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

MS Spectral Data and Interpretation

The molecular formula of the compound is C₁₀H₉NO₄, with a calculated molecular weight of 207.18 g/mol .[6]

| m/z (mass-to-charge ratio) | Proposed Ion |

| 208 | [M+H]⁺ (Protonated Molecular Ion) |

| 207 | [M]⁺ (Molecular Ion) |

| 176 | [M - OCH₃]⁺ |

| 148 | [M - COOCH₃]⁺ |

Interpretation:

-

Molecular Ion Peak: The primary piece of information is the molecular ion peak. In ESI-MS, this would be observed at m/z 208 ([M+H]⁺). In GC-MS (using EI), it would be at m/z 207 ([M]⁺).[6] This peak confirms the molecular weight of the synthesized compound.

-

Fragmentation Pattern: The fragmentation provides a self-validating system for the structure. Key expected fragments include the loss of the methoxy radical from the ester (m/z 176) and the loss of the entire carbomethoxy group (m/z 148), which further corroborates the presence and location of the ester functional group.

Integrated Spectral Analysis Workflow

The power of spectral analysis lies in the synergistic use of multiple techniques. A logical workflow ensures a confident and complete structural assignment.

Caption: Workflow for integrated spectral data analysis.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework. The IR spectrum validates the presence of key functional groups, notably the distinct lactam and ester carbonyls. Finally, mass spectrometry confirms the molecular weight and provides corroborating evidence of the structure through predictable fragmentation. This guide serves as an authoritative resource, grounding the structural identity of this important heterocyclic compound in robust, verifiable analytical data.

References

- Supporting Inform

- Some of biologically active 1,4-benzoxazine derivatives.

- This compound(142166-00-5) 1H NMR spectrum. ChemicalBook.

- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.

- Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.

- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxyl

- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxyl

- spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal.

- FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers.

Sources

A Technical Guide to the Biological Activities of 1,4-Benzoxazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in various natural products and its versatile biological profile.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological activities exhibited by 1,4-benzoxazine derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The narrative synthesizes technical data with mechanistic insights and details the experimental workflows crucial for their evaluation. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics based on the 1,4-benzoxazine core.

Introduction: The Versatile 1,4-Benzoxazine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, the 1,4-benzoxazine ring system, characterized by the fusion of a benzene ring with an oxazine ring containing oxygen and nitrogen atoms at the 1 and 4 positions, stands out for its chemical accessibility and broad spectrum of biological activities.[1][2] First identified in plants as defense compounds like DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one), these molecules have demonstrated potent phytotoxic, antifungal, and antimicrobial effects.[1][3] This inherent bioactivity has spurred extensive research, leading to the synthesis and evaluation of a multitude of derivatives with therapeutic potential against a range of human diseases.[4][5] This guide will dissect the key biological activities of these compounds, focusing on their mechanisms of action and the methodologies used to validate them.

Core Biological Activities and Mechanisms

The versatility of the 1,4-benzoxazine skeleton allows for substitutions at various positions, leading to a wide array of pharmacological profiles.[1] The most extensively studied activities are detailed below.

Anticancer Activity

1,4-benzoxazine derivatives have emerged as promising candidates in oncology, demonstrating cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), colon (HCT-116), and liver (Huh7) cancers.[6]

Mechanisms of Action: The anticancer effects of these compounds are often multifactorial, involving the modulation of several key oncogenic signaling pathways.[7]

-

DNA Damage and Repair Inhibition: Certain benzoxazinone derivatives can interact with DNA, potentially causing damage that leads to apoptosis.[6] A significant mechanism involves the inhibition of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks.[8] By inhibiting DNA-PK, these compounds can sensitize cancer cells to radiation therapy, leading to delayed DNA repair, cell cycle arrest, and apoptosis.[8]

-

Induction of Oxidative Stress: Some derivatives have been shown to increase the generation of intracellular reactive oxygen species (ROS).[6] Elevated ROS levels can damage mitochondrial membranes, triggering the intrinsic apoptotic pathway and leading to cell death.[6]

-

Autophagy and Cell Cycle Arrest: Compounds such as 6-cinnamoyl-2H-benzo[b][1][9]oxazin-3(4H)-one derivatives have been found to suppress lung cancer cell growth by inducing autophagy and causing cell cycle arrest.[6]

-

Targeting G-Quadruplex Structures: A novel mechanism involves the targeting of G-quadruplex structures in the promoter region of oncogenes like c-Myc. Certain benzoxazinone derivatives can induce and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell proliferation and migration.[10]

Prominent Anticancer Compounds: A series of 2H-benzo[b][1][9]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles showed potent activity against A549 lung cancer cells, with IC50 values as low as 7.59 µM.[6] Additionally, eugenol-derived benzoxazines have demonstrated in vivo anticancer activity in mice, reducing tumor incidence and weight.[11]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents.[12] 1,4-benzoxazine derivatives have shown considerable promise, exhibiting broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species like Candida albicans.[1][12][13]

Mechanisms of Action: The primary antimicrobial mechanism for many benzoxazine derivatives involves the inhibition of essential bacterial enzymes.

-

DNA Gyrase Inhibition: Molecular docking studies have identified bacterial DNA gyrase, a type II topoisomerase, as a key target.[14] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. Specific derivatives have shown strong binding affinity to the GyrB active site.[14]

Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substituents on the benzoxazine ring.

-

Halogen substitutions, particularly chloro groups, have been shown to enhance antibacterial activity.[1]

-

Compounds with long alkyl chains at the 2-position of the ring have demonstrated good antifungal activity.[1][13]

-

One study found that a 2H-benzo[b][1][9]oxazin-3(4H)-one derivative, compound 4e, exhibited the highest potency against all tested strains, with zones of inhibition of 22 mm for E. coli and 20 mm for S. aureus.[14]

Anti-inflammatory Activity

Several novel benzoxazinone and quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory properties. Many of these compounds have demonstrated significant activity, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin in animal models.[15][16]

Mechanism of Action: While not fully elucidated for all derivatives, the anti-inflammatory effects are believed to be linked to the inhibition of pro-inflammatory mediators. The carrageenan-induced rat paw edema model is a standard assay for evaluating acute anti-inflammatory activity, and many benzoxazine compounds have shown high efficacy in this model.[16]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal loss.[17] 1,4-benzoxazine derivatives have emerged as a new class of potent neuroprotective agents, primarily due to their antioxidant properties and their ability to inhibit oxidative stress-mediated neuronal degeneration.[9][18]

Mechanisms of Action:

-

Antioxidant Effects: These compounds can protect neurons from damage caused by oxidative stress.[18]

-

Kinase Inhibition: In-depth studies have revealed that the neuroprotective effects can be attributed to the inhibition of specific kinases. For example, the compound HSB-13 was found to inhibit GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).[17] This multi-target inhibition appears crucial for protecting against toxicity induced by factors like homocysteic acid and amyloid-beta.[17]

Structure-Activity Relationship (SAR):

-

3-alkyl substituents on the benzoxazine ring appear to be essential for efficient neuroprotective activity.[18]

-

An 8-benzylamino substituent further enhances the activity, yielding compounds with potent neuroprotection and low intrinsic cytotoxicity.[18]

-

The 3,3-diphenyl-substituted derivative, compound 3l, was identified as a highly effective agent in an animal model of excitotoxic lesions.[9][19]

Experimental Protocols & Methodologies

The evaluation of the biological activities of 1,4-benzoxazine compounds relies on a series of well-established in vitro and in vivo assays. The rationale behind selecting a specific protocol is crucial for obtaining reliable and translatable data.

Workflow for Bioactivity Screening

A generalized workflow for identifying and characterizing bioactive 1,4-benzoxazine compounds is essential for a systematic drug discovery campaign.

Caption: General workflow for discovering bioactive 1,4-benzoxazines.

Protocol: In-Vitro Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a rapid, sensitive, and widely used method for initial high-throughput screening of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,4-benzoxazine test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium or fungus. It is a quantitative method that is more precise than diffusion-based assays.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Perform a two-fold serial dilution of the 1,4-benzoxazine compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

-

MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Quantitative Data Summary

The following table summarizes key quantitative data for representative 1,4-benzoxazine derivatives.

| Compound Class/Derivative | Biological Activity | Target/Cell Line | Potency Metric | Value | Reference |

| 1,2,3-Triazole Hybrid 14b | Anticancer | A549 (Lung Cancer) | IC50 | 7.59 ± 0.31 µM | [6] |

| 1,2,3-Triazole Hybrid 14c | Anticancer | A549 (Lung Cancer) | IC50 | 18.52 ± 0.59 µM | [6] |

| Sulfonamide Derivative 4e | Antibacterial | E. coli | Zone of Inhibition | 22 mm | [14] |

| Sulfonamide Derivative 4e | Antibacterial | S. aureus | Zone of Inhibition | 20 mm | [14] |

| Sulfonamide Derivative 4e | Antibacterial | B. subtilis | Zone of Inhibition | 18 mm | [14] |

| Cinnamic Acid Hybrid 4 | Anticancer | A549 (Lung Cancer) | GI50 | 0.32 µM | [6] |

Signaling Pathway Visualization

The inhibition of DNA repair pathways is a key anticancer mechanism for several 1,4-benzoxazine derivatives.

Caption: Inhibition of the DNA-PK repair pathway by 1,4-benzoxazines.

Future Perspectives and Conclusion

The 1,4-benzoxazine scaffold remains a highly promising and versatile platform for the development of new therapeutic agents.[1][3] Its broad biological activity, coupled with its synthetic tractability, makes it an attractive starting point for medicinal chemists.[2] Future research should focus on leveraging structure-activity relationship data to design next-generation derivatives with enhanced potency and selectivity. The exploration of multi-target compounds, such as those that simultaneously inhibit kinases and induce oxidative stress, could provide novel strategies for overcoming drug resistance, particularly in cancer.[7][17] As demonstrated in this guide, a combination of robust screening protocols, mechanistic studies, and in vivo validation is critical to unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

-

Siddiqui, N. et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

-

Sebbar, N. K. et al. (2024). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. R Discovery. [Link]

-

Pouget, C. et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(25), 5243-5252. [Link]

-

Fancelli, D. et al. (2002). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of Medicinal Chemistry, 45(8), 1711-1715. [Link]

-

Sebbar, N. K. et al. (2024). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science. [Link]

-

Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

-

Sebbar, N. K. et al. (2024). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science Publishers. [Link]

-

Fancelli, D. et al. (2002). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Scilit. [Link]

-

Rani, P. et al. (2023). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]

-

Chen, Y. et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][9]oxazin-3(4H). National Institutes of Health. [Link]

-

Radhamani, S. et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. [Link]

-

Morita, H. et al. (1993). Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Chemical & Pharmaceutical Bulletin, 41(4), 686-696. [Link]

-

El-Hashash, M. A. et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin, 64(3), 263-271. [Link]

-

Unknown Author. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]

-

Ayaz, F. A. et al. (2012). Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration. ResearchGate. [Link]

-

Unknown Author. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]

-

Macias, F. A. et al. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Natural Product Reports, 26(4), 478-489. [Link]

-

Fancelli, D. et al. (2005). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, 3(23), 4243-4249. [Link]

-

Fu, W. et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Drug Development and Industrial Pharmacy, 46(10), 1699-1708. [Link]

-

Unknown Author. (2020). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate. [Link]

-

Muchtaridi, M. et al. (2022). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC - National Institutes of Health. [Link]

-

Unknown Author. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]

-

El-Hashash, M. A. et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. ResearchGate. [Link]

-

Sasikumar, D. et al. (2024). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. oaji.net [oaji.net]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The 1,4-Benzoxazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 1,4-benzoxazine scaffold, a heterocyclic motif composed of a benzene ring fused to an oxazine ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique conformational and electronic properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This guide provides an in-depth analysis of the 1,4-benzoxazine core, from its fundamental synthetic chemistry to its multifaceted roles in oncology, neurodegenerative disorders, and infectious diseases. We will explore key structure-activity relationships (SAR), delve into the molecular mechanisms of action for prominent derivatives, and provide detailed experimental protocols for the synthesis and derivatization of this important scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of 1,4-benzoxazine-based compounds.

Introduction: The Rise of a Privileged Scaffold

First discovered in 1959, the 1,4-benzoxazine ring system has garnered significant attention from the scientific community due to its presence in both natural products and synthetically derived molecules with profound physiological activities.[3][4] The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target, and the 1,4-benzoxazine core is a prime example of this concept.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, allowing for precise interactions with biological macromolecules. Furthermore, the heteroatoms within the ring system offer opportunities for hydrogen bonding and other non-covalent interactions, while the aromatic portion can engage in π-stacking and hydrophobic interactions. This versatility has led to the development of 1,4-benzoxazine derivatives with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[5][6]

While no simple 1,4-benzoxazine-containing drug has received FDA approval for use in the United States to date, the fluoroquinolone antibiotic Balofloxacin, which features a more complex fused ring system that includes the 1,4-benzoxazine motif, is approved for use in countries like Korea and India.[7] This underscores the clinical potential of this heterocyclic system and continues to fuel research into novel derivatives with improved efficacy and safety profiles.

Synthetic Strategies for the 1,4-Benzoxazine Core

The construction of the 1,4-benzoxazine scaffold can be achieved through various synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Traditional methods have sometimes been hampered by harsh reaction conditions and low yields, leading to the development of more efficient and greener alternatives.[3][4]

Classical Synthesis from o-Aminophenols

A common and straightforward approach to the synthesis of 2H-1,4-benzoxazin-3(4H)-one, a key intermediate, involves the reaction of an o-aminophenol with a two-carbon electrophile.

Caption: Classical synthesis of the 2H-1,4-benzoxazin-3(4H)-one core.

This method is robust and allows for the use of substituted o-aminophenols to generate a variety of analogs.

Modern Synthetic Methodologies

Recent advances have focused on developing more efficient and versatile synthetic routes, including transition-metal-free and catalytic methods.

-

From α-Aminocarbonyls: A one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls has been reported, offering good yields of up to 83% under mild, transition-metal-free conditions using ethanol as a solvent.[8]

-

Palladium-Catalyzed Intramolecular C-O Bond Formation: This method provides access to both aryl- and alkyl-substituted benzoxazinones and is a powerful tool for constructing the heterocyclic ring.

-

Y(OTf)₃-Catalyzed Cascade Reaction: A novel approach involves the reaction of benzoxazoles with propargylic alcohols, proceeding through a ring-opening and regioselective ring-closure process to afford a wide range of aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields.[4][9]

The diversity of synthetic approaches allows for the generation of extensive libraries of 1,4-benzoxazine derivatives for biological screening.

The 1,4-Benzoxazine Scaffold in Oncology

The 1,4-benzoxazine core has proven to be a particularly fruitful starting point for the development of novel anticancer agents. Derivatives have been shown to interfere with multiple oncogenic signaling pathways, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.

Mechanism of Action: Targeting Key Cancer Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[5] Several 4-phenyl-2H-benzo[b][3][10]oxazin-3(4H)-one derivatives have been identified as potent, orally active pan-class I PI3K/mTOR dual inhibitors.[5]

Caption: Inhibition of the PI3K/mTOR pathway by 1,4-benzoxazine derivatives.

By simultaneously blocking both PI3K and mTOR, these compounds can effectively shut down this critical pro-survival pathway, leading to significant anti-tumor activity in various cancer cell lines and xenograft models.[5]

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks induced by ionizing radiation.[10] Inhibition of DNA-PK can sensitize cancer cells to radiotherapy. Certain novel benzoxazine derivatives have been shown to act as DNA-PK inhibitors.[10]

Caption: DNA-PK inhibition by 1,4-benzoxazines enhances radiation-induced cell death.

This mechanism of action leads to delayed DNA repair, cell cycle arrest, and an increase in apoptosis in irradiated cancer cells, highlighting the potential of these compounds as radiosensitizing agents.[10]

The c-Myc oncogene is a critical driver of cellular proliferation, and its overexpression is common in many human cancers. The promoter region of the c-Myc gene contains a G-rich sequence that can fold into a G-quadruplex structure, which represses gene transcription. Certain benzoxazinone derivatives have been found to induce and stabilize this G-quadruplex structure, thereby downregulating the expression of c-Myc mRNA in a dose-dependent manner.[11] This leads to the inhibition of cancer cell proliferation and migration.[11]

Structure-Activity Relationship (SAR) and In Vitro Efficacy

The biological activity of 1,4-benzoxazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

| Compound Class | Target(s) | Representative IC₅₀ Values | Cell Lines | Reference |

| 4-Phenyl-2H-benzo[b][3][10]oxazin-3(4H)-ones | PI3Kα/mTOR | 0.63 nM (PI3Kα) | Hela, A549 | [5] |

| 2H-1,4-benzoxazin-3(4H)-one-linked 1,2,3-triazoles | DNA Damage Induction | 19.05 µM | Huh-7 (liver cancer) | [12] |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Antiproliferative | Data not specified | Cancer cell lines | [4] |

| Benzoxazine-purine hybrids | HER2/JNK1 | Low micromolar | MCF-7, HCT-116 | [13] |

Table 1: Representative anticancer activities of 1,4-benzoxazine derivatives.

The 1,4-Benzoxazine Scaffold in Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases are characterized by the progressive loss of neurons.[14] The 1,4-benzoxazine scaffold has yielded compounds with significant neuroprotective effects in various preclinical models.

Mechanism of Action: Targeting Kinases in Neuronal Survival

Similar to their role in oncology, 1,4-benzoxazine derivatives exert their neuroprotective effects by modulating the activity of key protein kinases.

Glycogen synthase kinase 3 (GSK3), p38 mitogen-activated protein kinase (p38 MAPK), and cyclin-dependent kinases (CDKs) are implicated in the pathological processes of neurodegeneration, including neuroinflammation, apoptosis, and the hyperphosphorylation of tau protein.[6][14]

Caption: Neuroprotective mechanism via inhibition of GSK3, p38 MAPK, and CDKs.

One notable compound, HSB-13, has been shown to inhibit these kinases, leading to reduced striatal degeneration in a mouse model of Huntington's disease and protection against amyloid precursor protein toxicity in a Drosophila model.[14] The specific pattern of kinase inhibition appears to determine the precise neuroprotective profile of a given compound.[14]

Antioxidant and Anti-excitotoxic Properties

Oxidative stress and excitotoxicity are common pathological features of neurodegenerative diseases. A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and shown to possess potent neuroprotective activity by inhibiting oxidative stress-mediated neuronal degeneration in cell cultures.[15][16] These compounds have demonstrated efficacy in animal models of excitotoxic lesions, suggesting their potential in conditions like cerebral palsy.[16]

Experimental Protocols

The following protocols are provided as examples of the synthesis and derivatization of the 1,4-benzoxazine scaffold.

Synthesis of 2H-1,4-benzoxazin-3(4H)-one

This protocol is adapted from established methods for the synthesis of the core benzoxazinone structure.

Materials:

-

o-Aminophenol

-

Chloroacetyl chloride

-

Sodium bicarbonate

-

Chloroform

-

Sodium hydroxide (NaOH) solution

-

Deionized water

Procedure:

-

To a stirred mixture of o-aminophenol (96 g), sodium bicarbonate (100 g), and chloroform (1400 ml), slowly add chloroacetyl chloride (104 g).

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Filter the resulting chloroacetamide derivative that separates during the reaction.

-

Add the filtered solid with stirring to 1 liter of NaOH solution.

-

The 2H-1,4-benzoxazine-3(4H)-one product will precipitate. Filter the solid and wash thoroughly with deionized water.

-

The product can be further purified by recrystallization if necessary. Expected melting point: 169-170 °C.

N-Alkylation of 2H-1,4-benzoxazin-3(4H)-one

This general procedure describes the functionalization of the nitrogen atom of the benzoxazinone core.

Materials:

-

2H-1,4-benzoxazin-3(4H)-one

-

Appropriate alkyl halide (e.g., chloroacetylarylamine)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetone)

Procedure:

-

Dissolve 2H-1,4-benzoxazin-3(4H)-one and the desired chloroacetylarylamine in acetone.

-

Add potassium carbonate to the mixture.

-

Stir the reaction at room temperature for approximately 6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 4-(arylcarbamylmethyl)-1,4-benzoxazine derivative.

Conclusion and Future Directions

The 1,4-benzoxazine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have established it as a valuable starting point for the development of novel therapeutics. The successful application of 1,4-benzoxazine derivatives in preclinical models of cancer and neurodegenerative diseases underscores their immense potential. Future research will likely focus on the development of more selective and potent analogs, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to advance these promising compounds into clinical development. The continued investigation of this versatile scaffold is poised to yield the next generation of innovative medicines.

References

- Liang, W., Min, L. J., Han, L., & Liu, X. H. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840–2855.

-

PrepChem. (n.d.). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. PrepChem.com. [Link]

-

Sleiman, S. F., Langley, B., Basso, M., Berlin, J., Xia, X., Chomistek, J., ... & D'Mello, S. R. (2011). Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. Journal of Neuroscience, 31(20), 7543-7554. [Link]

-

Radhamani, S., Bradley, C., Meehan Andrews, T., Saleh, K., Hounat, A., & Zisterer, D. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. Cancer Research, 77(4 Supplement), 4819-4819. [Link]

-

Zhang, W., Cao, S., Wu, Y. L., & Zhang, W. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

-

Li, X., Wang, S., Chen, J., Li, Y., Wang, Z., Zhang, Y., ... & Li, J. (2019). Discovery of 4-phenyl-2H-benzo[b][3][10]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 483-497. [Link]

-

Hou, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][10]oxazin-3(4H). Frontiers in Pharmacology. [Link]

-

Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. [Link]

-

Sicker, D., et al. (2001). Synthesis of the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton based on selective MOM acetal cleavage. ResearchGate. [Link]

-

D'Mello, S. R., & An, W. (2011). Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration. ResearchGate. [Link]

-

Largeron, M., Lockhart, B., Pfeiffer, B., & Fleury, M. B. (1999). Synthesis and in vitro evaluation of new 8-amino-1, 4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(26), 5343-5352. [Link]

-

National Center for Biotechnology Information. (n.d.). Balofloxacin. PubChem Compound Database. [Link]

-

Honda, T., Terao, T., Aono, H., & Ban, M. (2009). Synthesis of novel 1, 4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & medicinal chemistry, 17(2), 699-708. [Link]

-

Wikipedia. (n.d.). Balofloxacin. Wikipedia. [Link]

-

Lockhart, B., et al. (2000). The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. Neuropharmacology, 39(12), 2379-2387. [Link]

-

Blattes, E., Lockhart, B., Lestage, P., Schwendimann, L., Gressens, P., Fleury, M. B., & Largeron, M. (2005). Novel 2-alkylamino-1, 4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of medicinal chemistry, 48(5), 1283-1287. [Link]

-

Hou, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]

-

Reddy, G. J., & Rao, K. S. (2010). Synthesis of fused heterocycles derived from 2H-1, 4-benzoxazin-3 (4H)-ones. Arkivoc, 2010(11), 386-403. [Link]

-

Fu, X., et al. (2023). Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers in Chemistry. [Link]

-

PharmaCompass. (n.d.). Balofloxacin. PharmaCompass.com. [Link]

-

ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. ResearchGate. [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

-

ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

-

Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

-

Li, J., et al. (2018). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 42(19), 16049-16052. [Link]

-

Al-Warhi, T., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. International Journal of Molecular Sciences. [Link]

-

Perišić, O., et al. (2012). Novel 1, 4-benzoxazine and 1, 4-benzodioxine inhibitors of angiogenesis. Bioorganic & medicinal chemistry letters, 22(12), 4043-4046. [Link]

-

O'Sullivan, S., et al. (2015). Novel benzoxazines as inhibitors of angiogenesis. Springer. [Link]

-

ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]

-

Sławiński, J., et al. (2016). Synthesis and antifungal activity of 2H-1, 4-benzoxazin-3 (4H)-one derivatives. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 110-119. [Link]

-

Yilmaz Ozguven, S., et al. (2017). Synthesis of 1,4-benzoxazine derivatives. ResearchGate. [Link]

-

Liang, W., et al. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthetic routes of benzoxazines. ResearchGate. [Link]

-

Hou, Y., et al. (2024). Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H). Semantic Scholar. [Link]

-

Bodero, C. O., & Spivey, A. C. (2018). An Expedient Synthesis of 2-Aryl-1,4-benzoxazin-3-ones via Tandem Anionic Cyclisation/Alkylation Reactions of N-Boc-O-benzyl-2-aminophenols. ResearchGate. [Link]

-